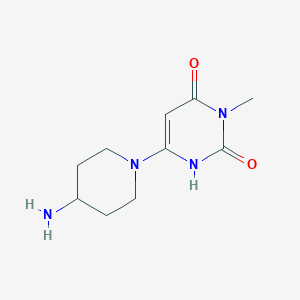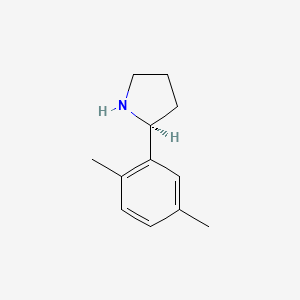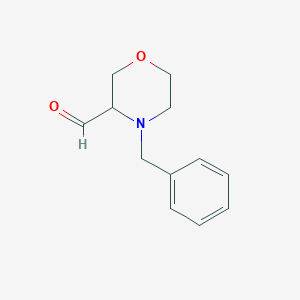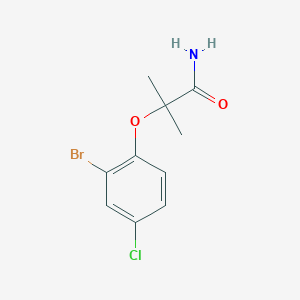![molecular formula C6H7N5 B13027297 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine CAS No. 52546-65-3](/img/structure/B13027297.png)
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a methyl group at the 2-position and an amine group at the 8-position.
Métodos De Preparación
The synthesis of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid can lead to the formation of the desired triazolopyrazine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as an anticancer agent, particularly in inhibiting the growth of certain cancer cell lines . Additionally, it has been explored for its antibacterial, antifungal, and antiviral properties . In the field of biology, it is used as a tool to study cellular processes and molecular interactions. Industrial applications include its use as an intermediate in the synthesis of more complex molecules and as a component in the development of new materials .
Mecanismo De Acción
The mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with other cellular targets, depending on its specific application and the biological context .
Comparación Con Compuestos Similares
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine can be compared to other similar compounds, such as [1,2,4]triazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines . These compounds share similar structural features and biological activities but may differ in their specific applications and potency. For example, [1,2,4]triazolo[1,5-a]pyrimidines have been studied for their anticancer, antibacterial, and antifungal properties, while pyrazolo[3,4-d]pyrimidines are known for their kinase inhibitory activities
Propiedades
Número CAS |
52546-65-3 |
|---|---|
Fórmula molecular |
C6H7N5 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
2-methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C6H7N5/c1-4-9-6-5(7)8-2-3-11(6)10-4/h2-3H,1H3,(H2,7,8) |
Clave InChI |
KGUGTTGRNDVJAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C=CN=C(C2=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13027215.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13027216.png)

![(2-Oxa-6-aza-spiro[3.4]oct-8-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B13027227.png)

![Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride](/img/structure/B13027235.png)


![tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13027266.png)



![6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13027291.png)
![3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13027305.png)
